Comprehensive Technical Guide on Cyclopropyl(4-methylthiophen-2-yl)methanone: Molecular Properties, Synthesis, and Applications
Comprehensive Technical Guide on Cyclopropyl(4-methylthiophen-2-yl)methanone: Molecular Properties, Synthesis, and Applications
Executive Summary
Cyclopropyl(4-methylthiophen-2-yl)methanone (CAS: 1870124-29-0) is a highly specialized heterocyclic ketone utilized as a critical building block in medicinal chemistry and agrochemical development [1]. Featuring a unique combination of a conformationally rigid cyclopropyl ring and a lipophilic 4-methylthiophene moiety, this compound offers distinct stereoelectronic properties. This technical guide provides a rigorous examination of its physicochemical profile, a regioselective synthetic methodology, and its structural utility in rational drug design.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of Cyclopropyl(4-methylthiophen-2-yl)methanone is essential for predicting its behavior in biological systems and synthetic workflows. The molecular formula is C9H10OS , yielding a molecular weight of 166.24 g/mol [2].
Table 1: Core Physicochemical Parameters
| Parameter | Value | Mechanistic Implication |
| Molecular Formula | C9H10OS | Determines exact mass for high-resolution MS. |
| Molecular Weight | 166.24 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Exact Mass | 166.0452 Da | Critical for isotopic pattern verification. |
| CAS Registry Number | 1870124-29-0 | Unique identifier for regulatory and sourcing compliance. |
| Topological Polar Surface Area (TPSA) | ~45.3 Ų | Predicts excellent blood-brain barrier (BBB) permeability. |
| Hydrogen Bond Acceptors | 1 | Carbonyl oxygen acts as a primary pharmacophore anchor. |
| Calculated XLogP3 | ~2.8 | Indicates favorable lipophilicity for cell membrane diffusion. |
Structural Mechanistic Insights (SAR)
The architecture of Cyclopropyl(4-methylthiophen-2-yl)methanone is not arbitrary; each functional group serves a specific physicochemical purpose.
-
The Cyclopropyl Motif: Unlike linear alkyl chains, the cyclopropyl group possesses significant s-character in its C-C bonds (sp²-like), allowing it to conjugate with the adjacent carbonyl group. This conjugation lowers the IR stretching frequency of the C=O bond and enhances the metabolic stability of the molecule by resisting cytochrome P450-mediated oxidation, a critical factor in API impurity profiling and stability testing[3].
-
The 4-Methylthiophene Ring: Thiophene is a classic bioisostere for the phenyl ring. The substitution of a methyl group at the C4 position introduces a steric vector that can lock the conformation of the molecule when bound to a target protein's hydrophobic pocket, increasing binding affinity and target selectivity.
Structure-Activity Relationship (SAR) mapping of the core structural motifs.
Regioselective Synthetic Methodology
Standard Friedel-Crafts acylation of 3-methylthiophene often yields an inseparable mixture of 2-acyl and 5-acyl isomers. To achieve absolute regiocontrol and ensure the synthesis of the pure 4-methyl isomer, a halogen-metal exchange followed by Weinreb amide trapping is the gold-standard protocol.
Step-by-Step Protocol: Synthesis via Weinreb Amide
-
Lithiation (Halogen-Metal Exchange):
-
Action: Dissolve 1.0 equivalent of 2-bromo-4-methylthiophene in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 1.05 equivalents of n-Butyllithium (n-BuLi) dropwise.
-
Causality: Halogen-metal exchange is kinetically favored over deprotonation at low temperatures. Maintaining -78 °C is critical to prevent the resulting 4-methyl-2-lithiothiophene from undergoing ring-opening degradation or scrambling.
-
-
Acylation:
-
Action: After 30 minutes of stirring, add 1.1 equivalents of N-methoxy-N-methylcyclopropanecarboxamide (Weinreb amide) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.
-
Causality: The Weinreb amide is crucial here. The methoxy and carbonyl oxygens form a stable bidentate chelate with the lithium ion. This stable tetrahedral intermediate prevents a second equivalent of the organolithium reagent from attacking, which would otherwise yield an unwanted tertiary alcohol byproduct.
-
-
Quenching & Isolation:
-
Action: Quench the reaction at 0 °C with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: The mildly acidic NH₄Cl quench selectively collapses the tetrahedral intermediate to release the desired ketone without hydrolyzing or damaging the acid-sensitive cyclopropyl ring.
-
Regioselective synthetic workflow for Cyclopropyl(4-methylthiophen-2-yl)methanone.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The following parameters serve as a self-validating checklist for purity and structural confirmation.
Table 2: Expected Analytical Signatures
| Analytical Method | Expected Signature | Diagnostic Significance |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 1.5 Hz, 1H), 7.15 (d, J = 1.5 Hz, 1H) | Confirms the 2,4-substitution pattern on the thiophene ring via meta-coupling. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.50 (m, 1H), 1.20 (m, 2H), 0.95 (m, 2H) | Validates the intact cyclopropyl ring. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.30 (s, 3H) | Confirms the presence of the C4-methyl group. |
| LC-MS (ESI+) | m/z 167.05 [M+H]⁺ | Verifies the exact mass (C9H10OS + H⁺). |
| FT-IR | ~1650 cm⁻¹ (C=O stretch) | Lowered frequency confirms conjugation between carbonyl, thiophene, and cyclopropyl groups. |
Applications in Drug Discovery
Compounds bearing the C9H10OS scaffold, such as Cyclopropyl(4-methylthiophen-2-yl)methanone, are heavily utilized in the synthesis of active pharmaceutical ingredients (APIs). The ketone acts as a versatile electrophile, readily undergoing reductive amination to form secondary amines, or reacting with hydrazines to form pyrazole-based kinase inhibitors. Its inherent lipophilicity and low molecular weight make it an ideal fragment for screening against novel therapeutic targets in oncology and neuropharmacology.
References
-
Title: PubChem Compound Summary for C9H10OS Source: National Center for Biotechnology Information (nih.gov) URL: [Link]
